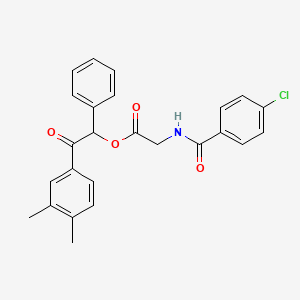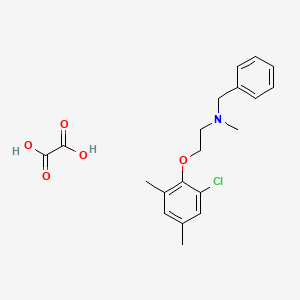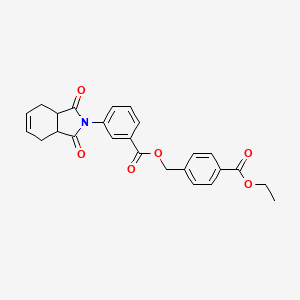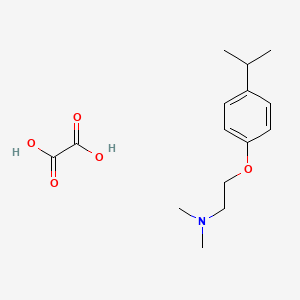![molecular formula C20H27NO2 B4044118 2,6-dimethyl-4-[4-(2-naphthyloxy)butyl]morpholine](/img/structure/B4044118.png)
2,6-dimethyl-4-[4-(2-naphthyloxy)butyl]morpholine
Übersicht
Beschreibung
2,6-dimethyl-4-[4-(2-naphthyloxy)butyl]morpholine is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.204179104 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Topical Drug Delivery
Rautio et al. (2000) synthesized novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for potential use as prodrugs in topical drug delivery. These compounds showed enhanced skin permeation compared to naproxen, indicating their potential for improved topical delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Photochromism and Supramolecular Chemistry
Yang Zhi-fan (2008) investigated the synthesis and photochromism of a novel morpholine-spirooxazine compound, demonstrating its potential applications in smart materials and optical storage due to its solvent polarity-dependent color change properties (Yang Zhi-fan, 2008).
Michał J. Białek et al. (2013) utilized morpholine in the study of supramolecular chemistry involving potent diphosphonic tectons. Their work highlighted the structural diversity achievable with morpholine, contributing to the development of materials with potential applications in catalysis, separation, and drug delivery (Białek, Zaręba, Janczak, & Zoń, 2013).
Selective Detection and Imaging of Peroxynitrite in Living Cells
J. Qian et al. (2019) developed a morpholine-based fluorescent probe for the selective detection and imaging of endogenous peroxynitrite (ONOO−) in living cells. This probe highlights morpholine's utility in designing sensitive tools for studying oxidative stress and inflammation at the cellular level (Qian, Gong, Ru, Guo, Cao, Liu, Iqbal, Iqbal, Qin, & Guo, 2019).
Antifungal Agents
D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Their work underscores the potential of morpholine derivatives in developing new antifungal therapies, particularly against resistant strains (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(4-naphthalen-2-yloxybutyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-16-14-21(15-17(2)23-16)11-5-6-12-22-20-10-9-18-7-3-4-8-19(18)13-20/h3-4,7-10,13,16-17H,5-6,11-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRKCHDIHWKMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-[(pentachlorophenoxy)acetyl]piperidine](/img/structure/B4044045.png)


![4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044066.png)

![4-[4-(4-fluorophenoxy)butyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4044079.png)
![[3-(2-bromo-4-chlorophenoxy)propyl]dimethylamine oxalate](/img/structure/B4044090.png)

![2-Methyl-8-[2-(2-propan-2-ylphenoxy)ethoxy]quinoline](/img/structure/B4044094.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4044103.png)

![N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine](/img/structure/B4044109.png)
![3,5-Dimethyl-1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4044114.png)
![1-[4-(4-Chloro-3-methylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4044126.png)
